2-(Azetidin-3-yl)-5-chloropyrimidine
Description
Contextualization of Pyrimidine (B1678525) and Azetidine (B1206935) Scaffolds in Modern Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like the nucleobases uracil, thymine, and cytosine. mdpi.com Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ijcsrr.orgniscpr.res.inijcsrr.org The pyrimidine framework is a key component in numerous approved drugs, where its nitrogen atoms often play a crucial role in forming hydrogen bonds with biological targets. google.com The versatility of the pyrimidine skeleton allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. patsnap.com
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has gained prominence in drug discovery more recently. google.com Its inclusion in a molecule can impart conformational rigidity, which can lead to higher binding affinity and improved selectivity for a target protein. orgsyn.org The strained nature of the azetidine ring also offers unique vectors for chemical elaboration in three-dimensional space. nih.govacs.org Furthermore, the incorporation of an azetidine moiety can enhance key pharmacokinetic properties of a drug candidate, such as metabolic stability and solubility. nih.gov
The demonstrated biological activities of various pyrimidine and azetidine derivatives are summarized in the table below.
| Scaffold | Associated Biological Activities |
| Pyrimidine | Anticancer patsnap.comgoogle.com, Antimicrobial ijcsrr.orgniscpr.res.in, Antiviral ijcsrr.org, Anti-inflammatory mdpi.com, Antifungal ijcsrr.org, Antihypertensive mdpi.com, Antidiabetic nih.gov |
| Azetidine | Antibacterial (β-lactams) google.com, Cholesterol absorption inhibition nih.gov, Anticancer nih.govmdpi.com, Antiviral mdpi.com, Antifungal ijcsrr.org |
Significance of 2-(Azetidin-3-yl)-5-chloropyrimidine within Contemporary Azetidinyl Pyrimidine Research
While extensive research has been published on the broader classes of pyrimidine and azetidine derivatives, this compound itself is not the subject of widespread, dedicated biological studies. Its significance in contemporary research appears to lie in its role as a key synthetic intermediate or building block for the creation of more complex, biologically active molecules. google.comjustia.com
The structure of this compound combines the features of a 2-substituted pyrimidine with an azetidine ring. This arrangement is particularly relevant in the context of kinase inhibitor development. Many kinase inhibitors feature a heterocyclic core that mimics the adenine (B156593) base of ATP, binding to the hinge region of the kinase domain. nih.govnih.gov The pyrimidine portion of the molecule can serve this function, while the azetidine ring provides a three-dimensional exit vector for further chemical modification to achieve enhanced potency and selectivity. acs.org The chloro-substituent at the 5-position of the pyrimidine ring offers a reactive site for further chemical transformations, such as cross-coupling reactions, allowing for the attachment of other molecular fragments.
Overview of Current Research Trajectories and Methodological Frameworks for the Chemical Compound
Current research involving scaffolds like this compound is largely focused on its synthesis and its incorporation into larger molecules for drug discovery programs, particularly in oncology and inflammatory diseases. The methodological frameworks for working with this compound and related structures can be broken down into synthetic approaches and biological applications.
Synthetic Methodologies: The synthesis of this compound would logically proceed through the coupling of a protected azetidine derivative with a suitable 5-chloropyrimidine (B107214) precursor. The synthesis of the precursors themselves is well-documented. For instance, 2-chloropyrimidine (B141910) can be prepared from 2-aminopyrimidine (B69317) via a diazotization reaction. orgsyn.orggoogle.com Similarly, 5-halopyrimidines, such as 5-bromo-2-chloropyrimidine (B32469), can be synthesized from 2-hydroxypyrimidine (B189755). patsnap.com The coupling of the azetidine ring to the pyrimidine core would likely involve a nucleophilic aromatic substitution reaction.
Biological Evaluation and Application: Once incorporated into a larger target molecule, derivatives of this compound are often evaluated in a variety of biological assays. A primary area of investigation for related azetidinyl pyrimidines is in the field of protein kinase inhibition. nih.govnih.gov This involves screening against panels of kinases to determine potency and selectivity. For example, related pyrazolo[3,4-d]pyrimidines are known to be potent inhibitors of Bruton's tyrosine kinase (BTK) and other kinases involved in cell signaling pathways. nih.govwikipedia.org
The research trajectory for compounds derived from this scaffold typically involves iterative cycles of chemical synthesis and biological testing to optimize for target engagement, cellular activity, and drug-like properties.
Structure
3D Structure
Properties
Molecular Formula |
C7H8ClN3 |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-5-chloropyrimidine |
InChI |
InChI=1S/C7H8ClN3/c8-6-3-10-7(11-4-6)5-1-9-2-5/h3-5,9H,1-2H2 |
InChI Key |
KAJGDULBWPIYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=C(C=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azetidin 3 Yl 5 Chloropyrimidine and Its Analogues
Strategies for the Construction of the 5-Chloropyrimidine (B107214) Core
The formation of the 5-chloropyrimidine ring is a critical step, which can be accomplished through either initial cyclization reactions with chlorinated precursors or by regioselective functionalization of a pre-existing pyrimidine (B1678525) ring.
Precursor Selection and Initial Cyclization Reactions
The synthesis of the 5-chloropyrimidine core often begins with the selection of appropriate acyclic precursors that undergo cyclization to form the desired heterocyclic ring. One common approach involves the condensation of a three-carbon component with a reagent that provides the two nitrogen atoms of the pyrimidine ring. For instance, derivatives of malonic acid or related compounds can be reacted with amidines or ureas.
A documented method for a related compound, 5-bromo-2-chloropyrimidine (B32469), utilizes 2-hydroxypyrimidine (B189755) as a starting material. This is first treated with hydrobromic acid and hydrogen peroxide to introduce the bromine at the 5-position, followed by reaction with a chlorinating agent like phosphorus oxychloride to replace the hydroxyl group with chlorine. google.com This highlights a strategy where halogenation at the 5-position precedes the introduction of the chloro group at the 2-position.
Microwave-assisted synthesis has also been employed to facilitate intramolecular cyclization of appropriately substituted precursors, such as 2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes, to form fused pyrimidine systems. nih.govrsc.org These methods can offer advantages in terms of reaction time and yield. nih.govrsc.org
| Starting Material | Reagents | Product | Notes |
| 2-Hydroxypyrimidine | 1. HBr, H₂O₂ 2. POCl₃, Organic Amine | 5-Bromo-2-chloropyrimidine | A two-step process involving bromination and subsequent chlorination. google.com |
| 2,4-Diamino-6-chloro-pyrimidine-5-carbaldehydes | Acetic Acid, Microwave | Fused Pyrimidoquinolines | Intramolecular cyclo-condensation. nih.govrsc.org |
| 4,6-Dichloro-5-methoxypyrimidine | 1. Amine (e.g., cyclopentylamine) 2. BBr₃ | 4-Chloro-6-(alkylamino)pyrimidin-5-ol | Sequential SNAr and demethylation. nih.gov |
Regioselective Functionalization of Pyrimidine Ring
Alternatively, the 5-chloropyrimidine core can be constructed by introducing a chlorine atom at the C5 position of a pre-formed pyrimidine ring. This approach requires methods that offer high regioselectivity to avoid the formation of unwanted isomers.
One strategy involves the use of N-chlorosuccinimide (NCS) in the presence of an acid, such as trifluoroacetic acid (TFA), to chlorinate the C5 position of certain pyrimidine derivatives. nih.gov The regioselectivity of this reaction can be influenced by the existing substituents on the pyrimidine ring.
Metalation of the pyrimidine ring followed by quenching with an electrophilic chlorine source is another powerful technique for regioselective functionalization. The use of hindered magnesium- and zinc-amide bases, sometimes in combination with Lewis acids like BF₃·OEt₂, can direct metalation to specific positions on the pyrimidine ring. nih.gov For instance, the use of TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to achieve highly regioselective zincation at the C2 position of pyrimidine. nih.gov While this specific example targets the C2 position, similar principles can be applied to functionalize other positions by carefully choosing the base and reaction conditions.
| Pyrimidine Derivative | Reagents | Position of Functionalization | Notes |
| Pyrimidinium salt | 1. Pyrrolidine 2. N-chlorosuccinimide, Trifluoroacetic acid | C5 | Cleavage of the pyrimidinium salt followed by chlorination. nih.gov |
| Pyrimidine | TMPZnCl·LiCl | C2 | Highly regioselective zincation. nih.gov |
| Pyridines and Diazines | 1. Triflic anhydride, Pyridine 2. Triphenylphosphine | C4 | Formation of phosphonium (B103445) salts for subsequent functionalization. acs.org |
Incorporation of the Azetidine (B1206935) Moiety: Diverse Synthetic Approaches
Once the 5-chloropyrimidine core is in hand, the next crucial step is the introduction of the azetidine ring at the C2 position. This can be achieved through various synthetic strategies, each with its own advantages and limitations.
[2+2] Cycloaddition Reactions for Azetidine Ring Formation
[2+2] cycloaddition reactions represent a powerful tool for the construction of four-membered rings like azetidine. mdpi.comnih.govspringernature.comacs.orgchemrxiv.org The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and widely used method for synthesizing β-lactams (2-azetidinones), which can be precursors to azetidines. mdpi.com Ketenes can be generated in situ from acyl chlorides in the presence of a tertiary amine. mdpi.com
More recent advancements have focused on visible-light-mediated [2+2] photocycloadditions to synthesize azetidines. springernature.comacs.orgchemrxiv.org These methods often utilize a photocatalyst, such as an iridium complex, to enable the cycloaddition between an alkene and an oxime or another imine precursor under mild conditions. springernature.comchemrxiv.org This approach offers good functional group tolerance and operational simplicity. chemrxiv.org
Nucleophilic Substitution Reactions Involving Azetidinyl Precursors
A more direct and common approach for attaching the azetidine moiety to the pyrimidine ring is through a nucleophilic aromatic substitution (SNAr) reaction. In this method, a pre-formed azetidine derivative, typically with a free secondary amine, acts as the nucleophile, displacing the chlorine atom at the C2 position of the 5-chloropyrimidine.
This strategy is widely applicable and allows for the introduction of various substituted azetidines. For instance, the reaction of 2,4,6-trichloropyrimidine (B138864) with different amines, including cyclic amines, has been demonstrated to proceed via sequential SNAr reactions. nih.govnih.gov The reactivity of the different chlorine atoms on the pyrimidine ring can often be controlled by temperature and the nature of the nucleophile.
The synthesis of 2,4-diaminopyrimidines has been achieved by the coupling of 3-amino-5-methyl pyrazole (B372694) with 2,4,6-trichloropyrimidine, followed by nucleophilic substitution of the remaining chlorine atoms with various anilines. nih.gov Similarly, starting with 2,4-dichloro-5-fluoropyrimidine (B19854) or 2,4-dichloro-5-nitropyrimidine, the C4-chlorine can be selectively displaced by amines, followed by substitution at the C2-position. nih.gov
A straightforward, one-step synthesis of azetidine-3-amines has been reported, starting from a commercially available, bench-stable material, which can then be used in nucleophilic substitution reactions. chemrxiv.org
Direct Amination or Coupling Strategies for Azetidine Introduction
Direct C-H amination of the pyrimidine ring with an azetidine derivative represents a more atom-economical approach, although it can be challenging to control the regioselectivity. Palladium-catalyzed intramolecular amination of unactivated C-H bonds has been successfully used to synthesize azetidines from picolinamide-protected amine substrates. organic-chemistry.org
Another strategy involves the use of organometallic reagents. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst can provide access to bis-functionalized azetidines. organic-chemistry.org While not a direct coupling to a pyrimidine, the resulting functionalized azetidines could potentially be used in subsequent coupling reactions.
Specific Synthetic Routes for 2-(Azetidin-3-yl)-5-chloropyrimidine
The synthesis of this compound typically involves a multi-step process, beginning with the preparation of appropriately protected precursors of the azetidine and pyrimidine rings, followed by their coupling and subsequent deprotection.
Development of Efficient and Scalable Synthetic Pathways
The most common and scalable approach to synthesize this compound involves the coupling of a protected 3-aminoazetidine derivative with a suitable 2,5-disubstituted pyrimidine. A key intermediate in this synthesis is tert-butyl 3-aminoazetidine-1-carboxylate, which is commercially available.
A general and widely adopted synthetic route proceeds as follows:
Coupling Reaction: tert-Butyl 3-aminoazetidine-1-carboxylate is reacted with 2,5-dichloropyrimidine. This nucleophilic aromatic substitution reaction typically occurs at the more reactive C2 position of the pyrimidine ring. The reaction is often carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) in the presence of a base, for instance, triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction. This step yields tert-butyl 3-(5-chloropyrimidin-2-ylamino)azetidine-1-carboxylate.
Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is subsequently removed. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in an appropriate solvent such as dioxane or ethanol (B145695). This step yields the final product, this compound, usually as a hydrochloride salt.
For large-scale production, process optimization is crucial. This includes the selection of cost-effective and safe reagents and solvents, as well as optimizing reaction conditions such as temperature, reaction time, and stoichiometry to maximize yield and minimize the formation of byproducts. A green and cost-effective synthesis for a related intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, highlights the use of a microchannel reactor for green oxidation, a technique that could potentially be adapted for the synthesis of precursors for this compound. nih.gov
| Step | Reactants | Reagents & Conditions | Product |
| 1. Coupling | tert-Butyl 3-aminoazetidine-1-carboxylate, 2,5-Dichloropyrimidine | Base (e.g., TEA, DIPEA), Solvent (e.g., DMF, MeCN) | tert-Butyl 3-(5-chloropyrimidin-2-ylamino)azetidine-1-carboxylate |
| 2. Deprotection | tert-Butyl 3-(5-chloropyrimidin-2-ylamino)azetidine-1-carboxylate | Acid (e.g., TFA, HCl), Solvent (e.g., DCM, Dioxane) | This compound |
Table 1: General Synthetic Route for this compound
Purification and Isolation Techniques for the Chemical Compound
The purification of this compound and its intermediates is critical to ensure high purity for subsequent reactions and biological testing. Common purification techniques include:
Crystallization: This is a preferred method for large-scale production due to its efficiency and cost-effectiveness. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool, leading to the formation of crystals of the pure compound, which can be isolated by filtration. For the hydrochloride salt of this compound, a mixture of ethanol and diethyl ether is often used for crystallization.
Column Chromatography: For smaller scale synthesis or when crystallization is not effective, silica (B1680970) gel column chromatography is a widely used purification method. A suitable eluent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is used to separate the desired compound from impurities.
Extraction and Washing: After the reaction, a standard work-up procedure often involves partitioning the reaction mixture between an organic solvent and water. The organic layer containing the product is then washed with brine or a saturated sodium bicarbonate solution to remove acidic or basic impurities.
The purity of the final compound is typically assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Derivatization Strategies of this compound
The this compound scaffold offers several positions for derivatization, allowing for the exploration of the chemical space around this core structure to develop compounds with desired properties.
Functionalization at the 5-Position of the Pyrimidine Ring
The chlorine atom at the 5-position of the pyrimidine ring is a versatile handle for various cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters to introduce diverse substituents at the 5-position. mdpi.comworktribe.comnih.govnih.gov The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system like dioxane/water or DME. mdpi.comworktribe.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. The 5-chloro group can be substituted with various primary or secondary amines to introduce amino functionalities. wikipedia.orglibretexts.orgrsc.orgorganic-chemistry.orgyoutube.com This reaction often employs bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. youtube.com
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution of the 5-chloro group, especially with strong nucleophiles. researchgate.netrsc.orgresearchgate.net Thiols, alkoxides, and certain amines can displace the chloride under appropriate conditions, which may include elevated temperatures.
| Reaction Type | Reagents | Catalyst/Conditions | Resulting Functional Group at C5 |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl boronic acid/ester | Pd catalyst, Base | Aryl/Heteroaryl |
| Buchwald-Hartwig Amination | Primary/Secondary amine | Pd catalyst, Ligand, Base | Amino |
| Nucleophilic Aromatic Substitution | Thiol, Alkoxide, Amine | Base, Heat | Thioether, Ether, Amino |
Table 2: Derivatization at the 5-Position of the Pyrimidine Ring
Modifications at the 2-Position of the Pyrimidine Ring
While the 2-position is occupied by the azetidine ring, modifications can be indirectly achieved by starting with different pyrimidine precursors or by reactions involving the pyrimidine ring itself, though this is less common than functionalization at the 5-position. In some cases, reactions can be designed to occur at the pyrimidine nitrogen atoms, but this typically requires specific reaction conditions and substrates.
Methods for Azetidine Ring Functionalization at the 3-Position
The secondary amine of the azetidine ring is a prime site for functionalization, allowing for the introduction of a wide variety of substituents.
N-Alkylation: The azetidine nitrogen can be alkylated using various alkyl halides or by reductive amination with aldehydes or ketones. rsc.orgrsc.org Reductive amination involves the formation of an iminium ion intermediate followed by reduction, typically with a hydride source like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.
N-Acylation: Acylation of the azetidine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents like HATU or HOBt/EDC) is a common method to introduce amide functionalities. This is a robust reaction that can be used to append a wide range of acyl groups.
N-Arylation: The azetidine nitrogen can also undergo Buchwald-Hartwig amination with aryl halides to form N-aryl azetidine derivatives.
These derivatization strategies at the azetidine nitrogen significantly expand the diversity of the compound library that can be generated from the this compound core.
| Functionalization Method | Reagents | Product Type |
| N-Alkylation | Alkyl halide or Aldehyde/Ketone + Reducing agent | N-Alkyl azetidine |
| N-Acylation | Acyl chloride, Anhydride, or Carboxylic acid + Coupling agent | N-Acyl azetidine (Amide) |
| N-Arylation | Aryl halide | N-Aryl azetidine |
Table 3: Functionalization of the Azetidine Ring
Principles of Green Chemistry in the Synthesis of Azetidinyl Pyrimidine Compounds
The principles of green chemistry are increasingly being integrated into the synthesis of important pharmaceutical compounds like azetidinyl pyrimidines to enhance sustainability and reduce environmental impact. numberanalytics.comnumberanalytics.com This approach focuses on designing processes that minimize waste, use less hazardous substances, and improve energy efficiency. researchgate.netrasayanjournal.co.in
Key green chemistry principles relevant to azetidinyl pyrimidine synthesis include:
Atom Economy : This principle aims to maximize the incorporation of all reactant atoms into the final product. numberanalytics.com Catalytic methods like Suzuki-Miyaura coupling and C-H activation are inherently superior in this regard compared to reactions that use stoichiometric reagents.
Safer Solvents and Auxiliaries : This involves replacing hazardous organic solvents with greener alternatives. mdpi.com For instance, conducting SₙAr and Suzuki-Miyaura reactions in water can dramatically lower the environmental footprint of the synthesis. nih.govmdpi.com
Energy Efficiency : Synthetic routes should be designed to minimize energy consumption by running reactions at ambient temperature and pressure whenever possible. numberanalytics.com The development of highly active catalysts allows for reactions to proceed under milder conditions.
Catalysis : The use of catalysts is a cornerstone of green chemistry because they are used in small amounts and can often be recycled, which reduces waste. numberanalytics.com The palladium and ruthenium-catalyzed reactions discussed are prime examples of this principle in action.
Reduction of Derivatives : Green synthesis aims to avoid or reduce the use of protecting groups to cut down on the number of steps and the amount of waste generated. numberanalytics.com Developing highly selective catalytic systems can often eliminate the need for protecting groups. rsc.org
By embedding these principles into synthetic planning, chemists can create more sustainable, cost-effective, and environmentally benign processes for producing this compound and its analogues.
Table 2: Application of Green Chemistry Principles in Azetidinyl Pyrimidine Synthesis
| Green Chemistry Principle | Synthetic Application | Benefit |
| Atom Economy | Palladium and Ruthenium-catalyzed reactions | High efficiency, minimal waste. numberanalytics.com |
| Safer Solvents | Using water as a solvent for SₙAr or Suzuki couplings. nih.govmdpi.com | Reduced toxicity and environmental impact. mdpi.com |
| Energy Efficiency | Catalyst optimization to lower reaction temperatures. | Reduced energy consumption and costs. numberanalytics.com |
| Catalysis | Employing catalytic amounts of Pd or Ru instead of stoichiometric reagents. | Less waste, potential for catalyst recycling. numberanalytics.com |
| Reduce Derivatives | Using selective catalysts to avoid protecting groups. | Fewer synthetic steps, less waste. numberanalytics.com |
Chemical Reactivity and Transformation Studies of 2 Azetidin 3 Yl 5 Chloropyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core
The pyrimidine ring in 2-(Azetidin-3-yl)-5-chloropyrimidine is electron-deficient, making it susceptible to nucleophilic attack. This reactivity is particularly pronounced at the carbon atoms bearing halogen substituents.
Reactivity Profiles and Regioselectivity at the 2- and 5-Positions of the Pyrimidine Ring
The pyrimidine ring of this compound possesses two primary sites for nucleophilic aromatic substitution: the 2-position, substituted with the azetidinyl group, and the 5-position, bearing a chloro substituent. The regioselectivity of SNAr reactions is dictated by the electronic properties of the substituents on the pyrimidine ring.
Generally, in 2,5-disubstituted pyrimidines, the 5-position is more susceptible to nucleophilic attack than the 2-position, especially when an electron-donating group is present at the 2-position. However, the presence of a chlorine atom at the 5-position makes it a good leaving group, facilitating substitution at this site. For instance, in reactions with various nucleophiles, the chloro group at the 5-position is typically displaced. This is exemplified in the cross-coupling reactions of 5-bromo-2-chloropyrimidine (B32469) with aryl- and heteroarylindium reagents, where the bromo group at the 5-position is selectively replaced, leaving the 2-chloro substituent intact. chemicalbook.com
The nature of the nucleophile and the reaction conditions also play a critical role in determining the outcome of the reaction. Strong nucleophiles will readily attack the electron-deficient pyrimidine ring. The mechanism of these substitutions often proceeds through a stepwise pathway involving the formation of a Meisenheimer complex, a zwitterionic intermediate. researchgate.net However, concerted mechanisms have also been proposed, particularly with certain nucleophiles and solvent systems. nih.gov
Influence of the Azetidinyl Substituent on Pyrimidine Reactivity
The azetidin-3-yl group at the 2-position of the pyrimidine ring exerts a significant electronic influence on the reactivity of the entire molecule. As a secondary amine, the azetidine (B1206935) ring is generally considered an electron-donating group. This electron-donating nature can modulate the electrophilicity of the pyrimidine ring, potentially deactivating it towards nucleophilic attack compared to pyrimidines bearing electron-withdrawing groups.
However, the strained four-membered ring nature of azetidine also introduces unique steric and electronic effects that can influence reactivity in a more complex manner. The precise impact of the azetidinyl substituent on the regioselectivity and rate of SNAr reactions is an area of active investigation. Computational studies, such as those analyzing the Fukui index, can provide insights into the most likely sites for nucleophilic attack. researchgate.net For instance, in related systems like 2-substituted-3,5-dichloropyrazines, electron-donating groups at the 2-position have been shown to direct nucleophilic attack to the 3-position. researchgate.net A similar directing effect might be anticipated for the azetidinyl group in this compound, although specific experimental data is needed for confirmation.
Reactions Involving the Azetidine Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain (approximately 25.4 kcal/mol). rsc.org This inherent strain makes the azetidine moiety susceptible to a variety of chemical transformations that are not readily observed in its less strained five- and six-membered ring counterparts. rsc.orgresearchgate.net
Ring-Opening Reactions of the Azetidine Moiety
The strain within the azetidine ring can be relieved through ring-opening reactions, which can be initiated by various reagents. For example, treatment with concentrated hydrochloric acid under heating can lead to the cleavage of the azetidine ring. ambeed.com The regioselectivity of such ring-opening reactions is a key consideration, especially in unsymmetrically substituted azetidines. Nucleophilic attack can occur at either of the carbon atoms adjacent to the nitrogen, and the outcome is often influenced by the electronic and steric nature of the substituents on the ring. researchgate.net
Reactions at the Azetidine Nitrogen Atom
The nitrogen atom of the azetidine ring is a nucleophilic center and can participate in a variety of reactions. It can be acylated, alkylated, or undergo other modifications. For instance, the nitrogen can react with electrophiles to form quaternary azetidinium salts. These reactions are fundamental for modifying the properties of the parent molecule and for building more complex structures.
Transformations at the Azetidine 3-Position
The 3-position of the azetidine ring in this compound is a site for further functionalization. While the initial searches did not yield specific examples of transformations at this position for this exact molecule, general reactivity patterns of azetidines suggest that this position can be modified. For example, if a suitable leaving group were present at the 3-position, it could be displaced by nucleophiles. Alternatively, if a functional group like a hydroxyl or an amino group is present, it can be further elaborated.
Reactivity of the Chlorine Atom at the 5-Position of the Pyrimidine Ring
The chlorine atom at the 5-position of the pyrimidine ring in this compound is a key handle for molecular diversification. Its reactivity is primarily governed by the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic substitution and cross-coupling reactions.
The chlorine atom serves as an effective leaving group in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for creating biaryl structures. While specific studies on this compound are not widely published, the general utility of Suzuki cross-coupling with chloropyrimidines is well-established. For instance, resin-supported chloropyrimidines have been successfully coupled with arylboronic acids using a Pd₂(dba)₃/P(t-Bu)₃ catalyst system, potassium fluoride (B91410) as the base, and THF as the solvent. nih.gov These conditions facilitate the synthesis of 4-(substituted amino)-6-arylpyrimidines in moderate yields and high purity after cleavage from the solid support. nih.gov This methodology is, in principle, applicable to this compound for the introduction of various aryl and heteroaryl substituents at the 5-position.
Interactive Table: Examples of Cross-Coupling Reactions on Related Scaffolds
| Reaction Type | Substrate | Reagent | Catalyst System | Product | Reference |
| Suzuki-Miyaura Coupling | Resin-supported chloropyrimidine | Arylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | 4-(Substituted amino)-6-arylpyrimidine | nih.gov |
| Iron-Catalyzed Cross-Coupling | 3-Iodoazetidine | Grignard reagent | Iron catalyst | 3-Substituted azetidine | rsc.org |
The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chlorine atom at the 5-position towards nucleophilic aromatic substitution (SNAr). A variety of nucleophiles can displace the chloride to afford a diverse range of substituted pyrimidines.
Nitrogen Nucleophiles: Amines are common nucleophiles in these reactions. The amination of chloropyrimidines can proceed under thermal conditions, sometimes with the aid of an acid or base, or through transition metal catalysis. researchgate.net For example, 2-anilinopyrimidines have been synthesized from 2-chloro-4,6-dimethylpyrimidine (B132427) and substituted anilines under microwave irradiation. researchgate.net
Oxygen and Sulfur Nucleophiles: Alkoxides and thiolates can also readily displace the chlorine atom. For instance, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium phenoxide and sodium thiophenoxide resulted in the expected substitution products. rsc.org
Carbon Nucleophiles: While less common for direct SNAr on chloropyrimidines, the use of strong carbon nucleophiles or specific reaction conditions can lead to C-C bond formation. An interesting observation was made with ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, where treatment with sodium cyanide led to the displacement of the methylthio group rather than the chlorine, highlighting the nuanced reactivity of substituted pyrimidines. rsc.org
Interactive Table: Examples of Nucleophilic Displacement on Chloropyrimidines
| Nucleophile | Substrate | Conditions | Product | Reference |
| Dimethylamine | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | - | Normal substitution product | rsc.org |
| Sodium Phenoxide | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | - | Normal substitution product | rsc.org |
| Sodium Thiophenoxide | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | - | Normal substitution product | rsc.org |
| Amines | 2-Chloropyrimidine (B141910) | Thermal or Pd-catalyzed | 2-Aminopyrimidine (B69317) | researchgate.net |
| Piperidine (B6355638) | Chloroazanaphthalenes | - | Piperidinyl-azanaphthalenes | rsc.org |
Computational Predictions of Reactivity Trends and Reaction Pathways
Computational chemistry provides valuable insights into the reactivity of molecules like this compound, helping to predict reaction outcomes and guide synthetic efforts.
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack.
For a molecule like this compound, the LUMO is expected to have significant contributions from the carbon atoms of the pyrimidine ring, particularly the carbon atom bearing the chlorine substituent. This low-lying LUMO makes the ring susceptible to nucleophilic attack. The energy of the LUMO can be correlated with the ease of nucleophilic substitution. In structurally similar compounds, a lower LUMO energy generally indicates a higher reactivity towards nucleophiles. nih.gov
Conversely, the HOMO is typically associated with the more electron-rich portions of the molecule, which in this case might include the nitrogen atoms of the azetidine and pyrimidine rings. The HOMO energy can be used to predict the propensity for electrophilic attack. For instance, in a series of related compounds, those with higher HOMO energies are generally more nucleophilic and reactive towards electrophiles. nih.gov
Computational modeling can be used to calculate the energy barriers associated with different reaction pathways, providing a quantitative prediction of reaction feasibility and selectivity. This is achieved by locating the transition state (TS) structure for a given reaction and calculating its energy relative to the reactants.
For the nucleophilic substitution of the chlorine atom in this compound, density functional theory (DFT) calculations could be employed to model the reaction pathway. This would involve calculating the energies of the starting material, the Meisenheimer intermediate (if the reaction proceeds stepwise), the transition state, and the product. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a measure of the reaction rate.
Structure Activity Relationship Sar and Scaffold Modification Studies of 2 Azetidin 3 Yl 5 Chloropyrimidine Analogues
Systematic Variation of the Pyrimidine (B1678525) Core Substituents
The pyrimidine ring is a cornerstone of many biologically active molecules, and its substitution pattern is a critical determinant of pharmacological activity. nih.gov Modifications to this core in 2-(azetidin-3-yl)-5-chloropyrimidine analogues have been a key area of investigation to understand and optimize their biological profiles.
Impact of Nitrogen Atom Position and Number in Pyrimidine-Based Scaffolds
The arrangement of nitrogen atoms within the pyrimidine ring is fundamental to its electronic properties and its ability to form hydrogen bonds with biological targets. google.comwustl.edu Pyrimidine, a diazine with nitrogen atoms at positions 1 and 3, possesses a π-deficient character, which influences its reactivity and interaction with macromolecules. wustl.edu
In the broader context of heterocyclic scaffolds used in drug discovery, the position of nitrogen atoms can significantly impact target affinity and selectivity. For instance, in a series of pyrido[3,2-d]pyrimidine (B1256433) inhibitors, the nitrogen atoms of the pyrimidine core are crucial for interactions within the kinase hinge region. While no direct studies on isomers of this compound with altered nitrogen positions (e.g., pyrazine (B50134) or pyridazine) are publicly available, it is a well-established principle that such changes would profoundly alter the molecule's electrostatic potential and hydrogen bonding capabilities, likely leading to a significant loss or change in biological activity. The specific 1,3-arrangement of nitrogens in the pyrimidine ring of this scaffold is likely essential for its intended biological function.
Role of the 5-Chloro Substituent in this compound SAR
The 5-chloro substituent on the pyrimidine ring is a key feature of the parent compound, and its role in SAR is multifaceted. Halogen atoms, particularly chlorine, can influence a molecule's properties in several ways, including its lipophilicity, metabolic stability, and ability to form specific interactions with target proteins.
In studies of related heterocyclic inhibitors, a halogen at the 5-position of a pyrimidine or similar ring system has been shown to be crucial for potent biological activity. For example, in a series of 5-HT6 receptor agonists based on a 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold, halogen substituents at the 5-position (including chloro) were found to be essential for agonist properties. nih.gov Similarly, in the development of histone deacetylase (HDAC) inhibitors, a 5-chloro-4-((substituted phenyl)amino)pyrimidine cap group was utilized to form hydrophobic interactions with residues at the opening of the active site.
While direct comparative data for this compound is limited, it can be inferred that the 5-chloro group likely occupies a hydrophobic pocket within its biological target. Replacement of the chlorine with other halogens or small alkyl groups would modulate the size and electronic nature of this interaction, thereby affecting potency. The table below illustrates hypothetical SAR data based on these principles.
| Compound | R (Position 5) | Hypothetical IC50 (nM) | Rationale |
| Analog 1 | -Cl | 10 | Parent compound, optimal interaction. |
| Analog 2 | -F | 25 | Smaller halogen may result in weaker hydrophobic interaction. |
| Analog 3 | -Br | 15 | Larger halogen could enhance hydrophobic interaction, but may also introduce steric hindrance. |
| Analog 4 | -CH3 | 50 | Small alkyl group maintains hydrophobicity but alters electronic properties. |
| Analog 5 | -H | >1000 | Loss of key hydrophobic/halogen interaction leads to significant drop in activity. |
Substituent Effects at the 2-Position of the Pyrimidine Ring
The 2-position of the pyrimidine ring is occupied by the azetidine (B1206935) moiety in the parent compound. In broader SAR studies of 2-substituted pyrimidines, this position is critical for directing the molecule to its target and establishing key binding interactions. For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, modifications at the 2-position of the pyrimidine ring were explored to optimize activity. nih.gov
In the context of this compound analogues, while the azetidine group is a defining feature, hypothetical modifications where the pyrimidine is attached at a different position on a larger substituent at the 2-position could be considered. However, the direct linkage of the azetidine ring at this position is likely a key element of the pharmacophore, and any significant alteration would be expected to drastically change its biological activity.
Modifications on the Azetidine Moiety of this compound Analogues
The azetidine ring, a four-membered saturated heterocycle, imparts a degree of conformational rigidity to the molecule. dndi.org This constrained geometry can be advantageous for binding to specific biological targets by reducing the entropic penalty upon binding. Modifications to this moiety are a critical aspect of SAR studies.
Influence of Azetidine Ring Substitutions on Potential Biological Activities
Substitutions on the azetidine ring, particularly on the nitrogen atom, can significantly influence the biological activity of the analogues. These substitutions can modulate properties such as solubility, cell permeability, and the ability to form additional interactions with the target protein.
In a series of piperidone analogues, substitutions on a 3-substituted azetidinyl ethyl side chain were explored to improve oral absorption by replacing a polar sulfamide (B24259) moiety with groups having reduced hydrogen bonding potential. mdpi.com This highlights the importance of the substituent on the azetidine nitrogen for pharmacokinetic properties. Furthermore, in a series of fluorescent purine (B94841) analogues, substituents at the 3-position of an azetidine ring were shown to tune the emission maxima, indicating that this position can be modified to alter the electronic properties of the molecule.
For this compound analogues, introducing substituents on the azetidine nitrogen would be a logical step in optimization. Small alkyl or functionalized alkyl groups could probe for additional binding pockets or introduce vectors for improving physicochemical properties. The table below provides a hypothetical exploration of such modifications.
| Compound | R (Azetidine-N1) | Hypothetical IC50 (nM) | Rationale |
| Analog 6 | -H | 10 | Parent compound with an unsubstituted azetidine. |
| Analog 7 | -CH3 | 5 | Small alkyl group may provide additional hydrophobic interaction. |
| Analog 8 | -CH2CH2OH | 30 | Introduction of a polar group may be unfavorable for binding but could improve solubility. |
| Analog 9 | -C(O)CH3 | 100 | Acyl group may introduce steric clash or unfavorable electronic interactions. |
Stereochemical Considerations within the Azetidine Ring
When the azetidine ring is substituted, as in the case of this compound, the carbon atom to which the pyrimidine is attached becomes a chiral center if the azetidine itself is asymmetrically substituted. Stereochemistry is a critical factor in the interaction of small molecules with their biological targets, which are themselves chiral. radiooncologyjournal.com
In SAR studies of azetidine-containing dipeptides, the conformational restriction induced by the azetidine ring was found to influence biological activity. dndi.org While specific studies on the stereoisomers of this compound are not publicly available, it is highly probable that the two enantiomers would exhibit different biological activities. One enantiomer may orient the pyrimidine and azetidine moieties in a more favorable conformation for binding to the target protein, leading to higher potency. The synthesis and evaluation of individual enantiomers would be a crucial step in the development of any drug candidate based on this scaffold.
Replacement of the Azetidine Ring with Other Cyclic Amine Motifs in Pyrimidine Scaffolds
The azetidine ring in this compound is a critical determinant of its pharmacological profile. However, to probe the stringency of this structural requirement and to explore alternative interactions with biological targets, researchers have systematically replaced the azetidine ring with other cyclic amine motifs. These studies aim to understand the impact of ring size, conformational flexibility, and the spatial presentation of key pharmacophoric features.
While direct SAR data on the replacement of the azetidine in this compound is not extensively published, valuable insights can be drawn from analogous series of compounds. For instance, in a series of neurokinin-2 (NK2) receptor antagonists, the replacement of a 4,4-disubstituted piperidine (B6355638) with a 3-substituted azetidine led to a significant improvement in metabolic stability while maintaining high potency. researchgate.netresearchgate.net This highlights the favorable properties that a strained four-membered ring can impart compared to a larger, more flexible piperidine ring.
Further studies on related heterocyclic scaffolds have shown that the choice of the cyclic amine can dramatically modulate activity. The exploration of different ring sizes, such as aziridines, pyrrolidines, and piperidines, often reveals a distinct optimal ring size for a given biological target. This is attributed to the specific geometric constraints of the binding pocket, where the precise positioning of the nitrogen atom and any substituents on the cyclic amine is crucial for productive interactions.
The following table summarizes the conceptual replacement of the azetidine ring with other common cyclic amines and the potential implications for SAR based on general medicinal chemistry principles.
| Original Moiety | Replacement Moiety | Ring Size | Expected Impact on Conformational Flexibility | Potential SAR Implications |
| Azetidine | Aziridine | 3 | Increased | May alter the vector of the pyrimidine substituent, potentially leading to loss of key interactions. |
| Azetidine | Pyrrolidine | 5 | Increased | Offers more conformational freedom, which could be beneficial or detrimental depending on the target's binding site topology. |
| Azetidine | Piperidine | 6 | Significantly Increased | Allows for chair and boat conformations, introducing more complexity and potentially reducing binding affinity due to entropic penalties. |
Optimization of Linker Regions and Side Chains in Azetidinyl Pyrimidine Derivatives
The linker connecting the azetidine ring to the pyrimidine core, as well as the side chains appended to the azetidine, provide crucial handles for optimizing the pharmacological properties of this class of compounds. Modifications in these regions can influence potency, selectivity, and pharmacokinetic parameters such as metabolic stability and oral absorption.
In a series of piperidone-based NK2 antagonists featuring an azetidinyl-ethyl side chain, extensive SAR studies revealed the profound impact of modifying the substituent at the 3-position of the azetidine ring. researchgate.netresearchgate.net For example, the introduction of a morpholinyl group at this position resulted in excellent functional potency. researchgate.netresearchgate.net Further optimization by incorporating a sulfamide analogue led to a compound with both high potency and exceptional metabolic stability. researchgate.netresearchgate.net
The following table illustrates the impact of side chain modifications on the azetidine ring in a related series of neurokinin-2 receptor antagonists, providing a model for potential optimization strategies for azetidinyl pyrimidine derivatives.
| Compound | Azetidine 3-Substituent | In Vitro Potency (pA2) | Metabolic Stability (T1/2(HLM) in min) |
| 5 | 4-Morpholinyl | 9.3 | 70 |
| 29 | Unsubstituted | 8.1 | 120 |
| 33 | Sulfamide Analogue | 8.9 | >120 |
Data adapted from structure-activity relationship studies of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. researchgate.netresearchgate.net
Pharmacophore Elucidation from Comprehensive Structure-Activity Relationship Data
The culmination of extensive SAR studies is the development of a pharmacophore model. This model distills the complex SAR data into a three-dimensional arrangement of essential chemical features required for biological activity. For pyrimidine-based inhibitors, the pyrimidine ring itself often serves as a central scaffold, with key interactions typically involving hydrogen bond acceptors and donors, hydrophobic regions, and specific steric volumes.
In the context of pyrimidine derivatives, it is recognized that this scaffold is a promising starting point for the development of inhibitors for various biological targets, including ABC transporters. nih.gov The general pharmacophore for such inhibitors often includes key features positioned relative to the pyrimidine core.
While a specific pharmacophore model for this compound analogues is not publicly available, a hypothetical model can be inferred from the available data on related structures. The key elements would likely include:
A hydrogen bond acceptor: The nitrogen atoms of the pyrimidine ring are prime candidates for forming hydrogen bonds with the target protein.
A hydrophobic/aromatic feature: The chlorophenyl group (or a similar substituent at the 5-position of the pyrimidine) likely occupies a hydrophobic pocket.
A hydrogen bond donor/acceptor or a basic nitrogen center: The azetidine nitrogen provides a crucial interaction point, acting as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. Its precise location relative to the pyrimidine ring is critical.
Defined steric volumes: The substitution pattern on the azetidine ring and the linker length and geometry define specific spatial requirements for optimal binding.
The development of a robust pharmacophore model is an iterative process. As more SAR data becomes available, the model can be refined to provide a more accurate representation of the key molecular interactions, ultimately guiding the design of more potent and selective analogues.
Computational Chemistry and Theoretical Investigations of 2 Azetidin 3 Yl 5 Chloropyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to describing the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, are used to determine the electronic structure and preferred three-dimensional shapes of a compound.
Density Functional Theory (DFT) Studies for Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. mdpi.com By calculating the electron density, DFT can elucidate characteristics such as molecular orbital energies, electrostatic potential, and charge distribution. For pyrimidine (B1678525) derivatives, DFT studies are instrumental in understanding their reactivity and spectroscopic properties.
While specific DFT studies focused solely on 2-(Azetidin-3-yl)-5-chloropyrimidine are not extensively documented in publicly available literature, the methodology is well-established. Such a study would typically involve optimizing the molecule's geometry to find its lowest energy state. From this, key electronic parameters can be derived.
Table 1: Hypothetical DFT-Calculated Electronic Properties
| Parameter | Description | Hypothetical Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |
| Dipole Moment (µ) | Measure of the net molecular polarity. | 3.5 D |
Note: The values in this table are illustrative and based on typical ranges for similar heterocyclic compounds. They are not derived from actual published research on this compound.
Conformer Generation and Conformational Analysis
Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformers. Conformational analysis aims to identify the most stable of these conformers, as this is the shape the molecule is most likely to adopt. This analysis is critical because the biological activity of a molecule is often dependent on its three-dimensional structure.
The process involves systematically rotating the single bond connecting the azetidine (B1206935) ring to the pyrimidine ring and calculating the relative energy of each resulting conformation. The conformers with the lowest energy are considered the most stable.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for identifying potential biological targets and understanding how a ligand might exert a biological effect.
Prediction of Binding Modes with Potential Biological Targets
For this compound, molecular docking simulations would be used to screen it against various protein targets implicated in disease. The pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, appearing in many kinase inhibitors. Therefore, a likely set of targets would include various protein kinases. The simulation would place the compound into the active site of a target protein in numerous possible orientations and score each "pose."
Assessment of Binding Affinities and Interactions
Following the prediction of binding modes, the interactions between the ligand and the protein are analyzed in detail. The strength of the binding, or binding affinity, is estimated using a scoring function, often expressed as a negative value in kcal/mol, where a more negative value suggests stronger binding.
Key interactions that stabilize the ligand-protein complex include:
Hydrogen Bonds: The nitrogen atoms in the pyrimidine and azetidine rings can act as hydrogen bond acceptors, while the N-H group of the azetidine can act as a hydrogen bond donor.
Hydrophobic Interactions: The aromatic pyrimidine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.
Halogen Bonds: The chlorine atom on the pyrimidine ring may form halogen bonds with electron-donating atoms like oxygen or sulfur in the protein.
Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase Target
| Parameter | Description | Result |
|---|---|---|
| Binding Affinity | Estimated free energy of binding. | -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the protein's active site forming bonds with the ligand. | MET123 (H-bond), LEU78 (Hydrophobic), LYS55 (H-bond) |
| Predicted Interactions | Types of non-covalent bonds formed. | Hydrogen bond from azetidine N-H to backbone carbonyl of MET123. |
Note: This table presents hypothetical results to illustrate the output of a molecular docking study. These are not from published experimental or computational data on this specific compound.
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the motion of every atom in the ligand-protein complex, providing insights into its stability and the flexibility of the interaction.
An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated aqueous environment and observing its behavior over nanoseconds or microseconds. Analysis of the simulation trajectory can confirm whether the key interactions identified in docking are maintained over time, thus assessing the stability of the binding mode. It also reveals the flexibility of different parts of the ligand and protein, which can be crucial for the binding mechanism.
Analysis of Compound Flexibility and Solvent Interactions
Conformational studies on L-azetidine-2-carboxylic acid dipeptides indicate that the four-membered azetidine ring can adopt either a puckered or a less-puckered structure, influenced by the surrounding molecular backbone. nih.gov This flexibility allows the molecule to adapt its conformation to fit into different binding pockets. The puckering of the azetidine ring can also be influenced by substituents. For instance, computational analysis of fluorinated azetidine derivatives has shown that the presence and position of a fluorine atom can invert the ring pucker. researchgate.net In the context of this compound, the chloro and pyrimidine substituents will similarly influence the preferred conformation of the azetidine ring.
Molecular dynamics (MD) simulations can further illuminate the dynamic behavior of this compound in different solvent environments. For example, a study on a Y-shaped pyrimidine compound used MD simulations to identify which atoms of the molecule have the most significant interactions with water molecules by analyzing radial distribution functions (RDFs). nih.gov Similar simulations for this compound would reveal the hydration sites and the stability of the compound's conformation in an aqueous environment, which is crucial for understanding its pharmacokinetic properties.
Table 1: Representative Conformational Data for Azetidine Analogs
| Parameter | Value/Observation | Reference |
| Azetidine Ring Pucker | Can adopt puckered or less-puckered structures depending on the backbone. | nih.gov |
| Influence of Substituents | Fluorine substitution can invert the ring pucker in azetidine derivatives. | researchgate.net |
| Solvent Interactions | MD simulations can identify key interactions with water molecules. | nih.gov |
Characterization of Ligand-Receptor Complex Stability
Understanding the stability of the complex formed between this compound and its biological target is paramount for predicting its efficacy. Molecular docking and molecular dynamics simulations are the primary tools used to assess this.
Molecular docking studies on various pyrimidine derivatives have successfully predicted their binding modes within the active sites of target proteins, such as kinases. nih.govnih.gov For this compound, docking simulations would identify the most likely binding pose and the key amino acid residues involved in the interaction. These studies often reveal the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand-receptor complex.
Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted binding pose over time. Techniques like Binding Pose Metadynamics (BPMD) can provide a quantitative measure of binding stability, with a PoseScore of less than 2 indicating a stable and reliable binding mode. nih.gov Furthermore, the persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable complex. vensel.org For example, a molecular dynamics simulation study of PIM-1 kinase inhibitors showed that the ligand maintained strong conformational stability within the active site, forming a maximum of two hydrogen bonds over 100 nanoseconds. vensel.org
In silico Prediction of Molecular Interactions and Binding Energetics
In silico methods are instrumental in predicting the specific molecular interactions that govern the binding of this compound to its target and in estimating the associated binding energetics.
Molecular docking studies on substituted pyrimidines targeting various receptors have highlighted the critical role of specific substituents in forming key interactions. For instance, in the design of pyrido[3,2-d]pyrimidine (B1256433) and pyrido[2,3-d]pyrimidine (B1209978) analogs as PI3Kα/mTOR dual inhibitors, docking studies were crucial in understanding the structure-activity relationship (SAR). nih.gov Similarly, for this compound, the chlorine atom at the 5-position of the pyrimidine ring and the azetidine group are expected to play significant roles in binding. The chlorine atom can participate in halogen bonding or hydrophobic interactions, while the azetidine nitrogen can act as a hydrogen bond acceptor or donor.
Table 2: Predicted Molecular Interactions and Energetics
| Interaction Type | Predicted Role for this compound |
| Hydrogen Bonding | The azetidine nitrogen and pyrimidine nitrogens can act as hydrogen bond acceptors. The N-H of the azetidine can be a hydrogen bond donor. |
| Halogen Bonding | The chlorine atom on the pyrimidine ring may form halogen bonds with electron-rich residues in the binding pocket. |
| Hydrophobic Interactions | The pyrimidine ring and the aliphatic part of the azetidine ring can engage in hydrophobic interactions. |
| Binding Affinity | Estimated through docking scores and more rigorous free energy calculations to rank potency. |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidinyl Pyrimidines
Cheminformatics and QSAR modeling are invaluable tools for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR studies on pyrimidine derivatives have been successfully used to develop predictive models for their activity against various targets, including cancer. nih.govnih.gov These models typically use a set of calculated molecular descriptors that encode the electronic, steric, and hydrophobic properties of the molecules. For a series of azetidinyl pyrimidines, a QSAR model could be developed to predict their inhibitory activity against a specific target.
The development of a robust QSAR model involves several steps:
Data Set Preparation: A diverse set of azetidinyl pyrimidine analogs with experimentally determined biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors, such as constitutional, topological, geometrical, and electronic descriptors, are calculated for each molecule.
Model Building: Statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN) are used to build the QSAR model. nih.gov
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
A validated QSAR model can then be used to predict the activity of new, unsynthesized azetidinyl pyrimidine derivatives, thereby guiding the design of more potent compounds. The analysis of the descriptors included in the model can also provide insights into the key structural features that are important for biological activity. For example, a QSAR study on uracil-based derivatives highlighted that the electronic properties of different substitutions on the pyrimidine ring are crucial structural determinants for their biological interactions. mdpi.com
Table 3: Key Components of a QSAR Study for Azetidinyl Pyrimidines
| Component | Description |
| Dataset | A collection of azetidinyl pyrimidine compounds with measured biological activity. |
| Descriptors | Calculated molecular properties (e.g., logP, molecular weight, polar surface area, electronic properties). |
| Modeling Technique | Statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). nih.gov |
| Validation | Internal (e.g., cross-validation) and external validation to assess the model's predictive ability. |
| Application | Prediction of activity for new compounds and identification of key structural features for activity. |
Potential Biological Activities and Mechanistic Research in Vitro and in Silico Investigations
Antimicrobial Activity Studies of Azetidinyl Pyrimidine (B1678525) Derivatives
The pyrimidine ring is a core component of many natural and synthetic compounds with a broad spectrum of biological effects, including antimicrobial properties. nih.gov When combined with an azetidine (B1206935) moiety, these derivatives have been investigated for their ability to combat various pathogenic microbes.
Evaluation against Bacterial Strains
Derivatives of azetidinyl pyrimidine have been evaluated for their efficacy against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that pyrimidine derivatives can exhibit better inhibitory action against these bacteria compared to standard drugs like amoxicillin and ciprofloxacin. researchgate.net For instance, a series of 2-azetidinones, which share the core β-lactam ring structure with well-known antibiotics, have demonstrated notable antibacterial activity. impactfactor.orgnih.gov
In one study, novel bis-azetidinone compounds were synthesized and screened against nine different bacterial strains, with many showing good antibacterial activity. Another investigation into chloropyrimidines identified compounds with potent activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MIC) as low as 0.75 µg/mL. nih.gov Some of these compounds also showed efficacy against Pseudomonas aeruginosa and Escherichia coli with an MIC of 12.5 µg/mL. nih.gov The antibacterial potential often stems from the specific substitutions on the core scaffold. researchgate.netias.ac.in For example, pyridine-containing substituted phenyl azetidine-2-ones, specifically 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one, were found to be potent against strains including S. aureus, B. subtilis, E. coli, and P. aeruginosa. mdpi.com
| Compound Class | Bacterial Strain(s) | Activity/Potency (MIC) | Reference |
|---|---|---|---|
| Chloropyrimidine derivatives (3c, 3h, 3i, 3o) | Mycobacterium tuberculosis | 0.75 µg/mL | nih.gov |
| Chloropyrimidine derivatives (3a, 3b) | Pseudomonas aeruginosa, Escherichia coli | 12.5 µg/mL | nih.gov |
| Substituted Pyrimidine derivatives | S. aureus, B. subtilis, E. coli | MIC values of 16.26 µg/ml and 17.34 µg/ml | researchgate.net |
| Pyridine containing azetidine-2-ones (110a, 110b) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent activity reported | mdpi.com |
| Thiazolidinone/Azetidinone derivatives | Escherichia coli | Moderate to significant activity | nih.gov |
Assessment against Fungal Pathogens
In addition to antibacterial properties, azetidinyl pyrimidine derivatives have been extensively studied for their antifungal activities, particularly in the context of agricultural applications to control phytopathogenic fungi. nih.govfrontiersin.org Several commercial fungicides, such as pyrimethanil and diflumetorim, are based on the pyrimidine scaffold. nih.govnih.gov
Research has demonstrated that novel synthesized pyrimidine derivatives can possess significant fungicidal activities, in some cases proving more potent than existing commercial fungicides. nih.gov For example, a study of pyrimidine derivatives containing an amide moiety found two compounds that exhibited 100% inhibition against the fungus Phomopsis sp., outperforming the commercial fungicide Pyrimethanil. frontiersin.org One of these compounds, 5o, had an EC50 value of 10.5 µg/ml, which was superior to that of Pyrimethanil (32.1 µg/ml). frontiersin.orgnih.gov Other compounds in the same series showed antifungal activity against B. cinerea comparable to Pyrimethanil. frontiersin.orgnih.gov Furthermore, certain chloropyrimidine derivatives were found to be highly potent against Aspergillus fumigatus and Trichophyton mentagrophytes. nih.gov
| Compound/Class | Fungal Pathogen(s) | Activity/Potency (EC50/Inhibition %) | Reference |
|---|---|---|---|
| Pyrimidine derivative 5o | Phomopsis sp. | EC50 = 10.5 µg/ml | frontiersin.orgnih.gov |
| Pyrimidine derivative 5f | Phomopsis sp. | 100% inhibition rate | frontiersin.org |
| Pyrimidine derivatives (5c, 5i, 5l, 5m, 5n, 5o, 5q) | B. cinerea | ~80-85% inhibition (comparable to Pyrimethanil) | frontiersin.orgnih.gov |
| Chloropyrimidine derivatives (3j-n, 7a,b) | Aspergillus fumigatus, Trichophyton mentagrophytes | Most potent in the series | nih.gov |
| Azetidinone derivatives | Aspergillus niger, Colletotrichum capsici | Moderate to significant activity | nih.gov |
Identification of Active Scaffolds and Potent Analogues
Structure-activity relationship (SAR) studies are crucial in identifying the chemical features responsible for the antimicrobial effects of azetidinyl pyrimidine derivatives. The core pyrimidine structure is an important component in many endogenous and synthetic substances, allowing it to interact with enzymes and other biological polymers within cells. nih.gov
Research has shown that specific substitutions on the pyrimidine and azetidine rings are key to enhancing potency. For antimicrobial activity, the presence of a chlorine atom, as in 2-(Azetidin-3-yl)-5-chloropyrimidine, can be significant. Studies on chloropyrimidines have highlighted their potent activity against both bacteria and fungi. nih.gov The addition of aryl, heteroaryl, and alkylthio substituents at various positions on the pyrimidine ring has been shown to yield compounds with high antimycobacterial activity. nih.gov Similarly, for antifungal applications, the incorporation of an amide moiety into pyrimidine derivatives has led to compounds with excellent activity against plant fungal diseases. frontiersin.org The combination of the azetidin-2-one scaffold with pyridine-containing side chains has also produced analogues with broad-spectrum antimicrobial efficacy. mdpi.com
Anticancer Activity Investigations of Azetidinyl Pyrimidine Compounds
The pyrimidine scaffold is a well-established pharmacophore in oncology, present in numerous anticancer drugs. The addition of the azetidine ring offers a novel structural variation that has been explored for its potential to yield new anticancer agents.
In vitro Screening against Cancer Cell Lines
Azetidinyl pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against a wide array of human cancer cell lines. researchgate.net These in vitro screenings are a primary method for identifying promising anticancer candidates.
For example, a series of 3-(4-methoxyphenyl)azetidine analogues were screened against nine different human cancer cell lines, with several compounds showing good to moderate cytotoxic activities. researchgate.net Another study on thiazole-conjugated 2-azetidinones found that compound 9 was the most potent anticancer agent against HeLa (cervical cancer) cells, with an IC50 value of 58.86 µM. pnrjournal.compnrjournal.com In a different investigation, novel coumarin-6-sulfonamides were tested against HepG2 (liver), MCF-7 (breast), and Caco-2 (colon) cancer cell lines. researchgate.net Similarly, bis-azetidinone derivatives have shown potent anticancer activity, with IC50 values as low as 0.40-0.48 µM against HeLa, MDA-MB-231 (breast), and ACHN (renal) cell lines. Pyrido[2,3-d]pyrimidine (B1209978) derivatives have also demonstrated strong cytotoxicity against the A549 (lung cancer) cell line. mdpi.com
| Compound/Class | Cancer Cell Line(s) | Activity/Potency (IC50/EC50) | Reference |
|---|---|---|---|
| 3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide (3B) | PC3 (prostate), U251 (brain), A431 (skin), 786-O (kidney) | 0.25, 0.6, 0.03, and 0.03 µM, respectively | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine derivative (10b) | A549 (lung) | 0.8 µM | nih.gov |
| Bis-azetidinone derivative (12) | HeLa, MDA-MB-231, ACHN | 0.41, 0.42, 0.45 µM, respectively | |
| Bis-azetidinone derivative (17) | HeLa, MDA-MB-231, ACHN | 0.46, 0.40, 0.48 µM, respectively | |
| Thiazole conjugated 2-azetidinone (9) | HeLa (cervical) | 58.86 µM | pnrjournal.compnrjournal.com |
| Pyrido[2,3-d]pyrimidine derivative (2d) | A549 (lung) | Strong cytotoxicity at 50 µM | mdpi.com |
Enzyme Inhibition Studies (e.g., FAK, NAPE-PLD, PARP, Telomerase)
To understand the mechanisms behind their anticancer effects, researchers have investigated the ability of azetidinyl pyrimidine compounds to inhibit specific enzymes that are critical for cancer cell survival, proliferation, and metastasis.
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is over-expressed in many solid cancers and plays a key role in cell migration, proliferation, and survival. researchgate.net As such, it is a significant target for anticancer drug development. Several pyrimidine-based scaffolds have been developed as potent FAK inhibitors. mdpi.com For instance, a series of novel pyrrolo[2,3-d]pyrimidine derivatives were designed, with compound 10b showing excellent FAK inhibition (IC50 = 9.9 nM) and potent anticancer activity. nih.gov These inhibitors can block downstream signaling pathways like PI3K/AKT, leading to apoptosis and cell cycle arrest in cancer cells. mdpi.com Another study on 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives also identified compounds with excellent activity against FAK. nih.gov
N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD): NAPE-PLD is a zinc metalloenzyme involved in the production of N-acylethanolamines, a class of signaling lipids. nih.govnih.gov While research into NAPE-PLD inhibitors is still emerging, pyrimidine-based structures have shown promise. In the process of identifying the first small-molecule NAPE-PLD inhibitor, researchers found that a pyrimidine ring (compound 15) yielded a more potent inhibitor (IC50 ≈ 52 µM) than other similar heterocyclic rings. nih.gov This suggests that the pyrimidine scaffold can be a valuable starting point for developing more potent and selective NAPE-PLD inhibitors. nih.govresearchgate.net
Poly(ADP-ribose) polymerase (PARP): PARP enzymes, particularly PARP-1, are crucial for DNA repair. rsc.org Inhibiting PARP in cancers with existing DNA repair defects (like BRCA1/2 mutations) can lead to cancer cell death, a concept known as synthetic lethality. nih.gov Olaparib, an approved PARP inhibitor, features a complex heterocyclic system, and ongoing research has explored simpler scaffolds. nih.gov Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as a novel class of PARP-1 inhibitors, demonstrating the utility of the pyrimidine core in targeting this critical DNA repair enzyme. rsc.org
Telomerase: Telomerase is a reverse transcriptase that maintains telomere length, which is essential for the immortality of cancer cells. nih.govnih.gov Approximately 85% of solid tumors re-express this enzyme, making it an attractive target for anticancer therapy. frontiersin.orgresearchgate.net The HIV reverse transcriptase inhibitor azidothymidine (AZT), a thymidine (a pyrimidine nucleoside) analog, has been shown to inhibit telomerase. nih.govresearchgate.net AZT can be incorporated into telomeres, leading to their shortening, which in turn induces senescence and apoptosis in cancer cells. nih.govfrontiersin.org This demonstrates the principle that pyrimidine analogs can effectively target and inhibit telomerase activity.
Other Investigated Biological Interests of Azetidinyl Pyrimidine Derivatives
Beyond a singular focus, the azetidinyl pyrimidine scaffold has been explored for its capacity to interact with various components of cellular signaling systems. These investigations have revealed potential applications in enzyme modulation, receptor binding, and anti-inflammatory processes.
Azetidinyl pyrimidine derivatives have shown potential as modulators of enzymes involved in lipid signaling pathways, which are crucial for various physiological processes, including inflammation and pain.
N-Acylphosphatidylethanamine phospholipase D (NAPE-PLD): This enzyme is a key player in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.gov NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs. nih.gov These NAEs are involved in regulating appetite, pain, inflammation, and stress. nih.govresearchgate.net
Extensive structure-activity relationship (SAR) studies on a library of pyrimidine-4-carboxamides have led to the development of potent and selective NAPE-PLD inhibitors. nih.govnih.govacs.org A high-throughput screening hit was systematically modified at three key positions (R₁, R₂, and R₃) to enhance its inhibitory potency and improve its drug-like properties. nih.gov Key findings from these optimization efforts include:
R₁ Position: Alterations to the amide substituent at this position did not significantly improve inhibitory activity, suggesting it may bind within a shallow, lipophilic pocket of the enzyme. acs.org
R₂ Position: Conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine structure resulted in a threefold increase in potency. nih.govresearchgate.netacs.org
R₃ Position: Replacing a morpholine group with a smaller, more polar (S)-3-hydroxypyrrolidine moiety led to a tenfold increase in activity. acs.org
These strategic modifications culminated in the identification of LEI-401, a nanomolar potent inhibitor of NAPE-PLD, which serves as a valuable pharmacological tool for studying the enzyme's function in vitro and in vivo. nih.govresearchgate.netnih.gov The crystal structure of NAPE-PLD reveals a metallo-β-lactamase fold containing two Zn²⁺ ions in its active site, which is the target for these pyrimidine-based inhibitors. acs.org
N-acylethanolamine acid amidase (NAAA): NAAA is a cysteine hydrolase responsible for the degradation of bioactive lipid mediators like palmitoylethanolamide (PEA). nih.gov PEA is known to have anti-inflammatory and pain-relieving effects. nih.govpatsnap.com By inhibiting NAAA, the levels of PEA can be increased, prolonging its therapeutic effects. nih.gov While many compounds have been investigated as NAAA inhibitors, research has identified that N-(2-oxoazetidin-3-yl)amides represent a novel class of inhibitors with good potency and improved stability, making them suitable for systemic administration. nih.gov This highlights the potential of the azetidine ring, a core component of this compound, in the design of NAAA inhibitors.
Table 1: SAR Findings for Pyrimidine-Based NAPE-PLD Inhibitors
| Position | Modification | Impact on Potency | Reference |
|---|---|---|---|
| R₁ | Various amide substituents | No significant improvement | acs.org |
| R₂ | (S)-3-phenylpiperidine | 3-fold increase | nih.gov, researchgate.net, acs.org |
| R₃ | (S)-3-hydroxypyrrolidine | 10-fold increase | acs.org |
The cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR), is a significant therapeutic target for conditions like pain, neurodegenerative disorders, and obesity. nih.gov However, targeting the primary (orthosteric) binding site often leads to undesirable psychoactive side effects. nih.gov A promising alternative is the modulation of the receptor's activity through allosteric binding sites, which are topographically distinct from the orthosteric site. nih.gov
Allosteric modulators can fine-tune the receptor's response to endogenous ligands without the issues of desensitization and tolerance associated with orthosteric compounds. researchgate.net Research has shown that indole derivatives can act as allosteric modulators of the CB1 receptor. nih.gov These compounds can enhance the binding affinity of agonists while simultaneously acting as functional inhibitors of agonist activity. nih.gov Negative allosteric modulators (NAMs) of the CB1 receptor have shown potential in reversing the effects of potent synthetic cannabinoids, offering a potential therapeutic avenue for cannabinoid toxicity. mdpi.com Given the structural similarities and the prevalence of pyrimidine scaffolds in pharmacologically active molecules, it is plausible that azetidinyl pyrimidine derivatives could be designed to interact with allosteric sites on receptors like CB1, offering a more nuanced approach to receptor modulation.
The pyrimidine nucleus is a common feature in many compounds exhibiting anti-inflammatory properties. ijpsonline.com The mechanism of action for these derivatives is often linked to the inhibition of key inflammatory mediators. nih.gov
Studies have shown that pyrimidine analogs can suppress the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial for the production of prostaglandins—lipids that drive inflammation. nih.govtandfonline.com By inhibiting COX enzymes, these compounds can reduce the synthesis of prostaglandin E₂ (PGE₂), a key inflammatory mediator. nih.gov
Furthermore, the anti-inflammatory effects of pyrimidines are attributed to their ability to inhibit other vital inflammatory mediators, including:
Nitric oxide (NO) nih.gov
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) nih.gov
Tumor necrosis factor-alpha (TNF-α) nih.gov
Various chemokines and cytokines nih.gov
Some pyrimidine derivatives have demonstrated high selectivity for COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs as it can reduce the risk of gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.comwjarr.com Certain pyrimidine compounds also exhibit antioxidant properties by reducing levels of reactive oxygen species (ROS) in inflammatory cell models. mdpi.com
Table 2: Investigated Anti-Inflammatory Mechanisms of Pyrimidine Derivatives
| Mechanism | Mediator/Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | COX-1 and COX-2 | Reduced PGE₂ production | nih.gov, tandfonline.com |
| Mediator Inhibition | NF-κB, TNF-α, NO | Downregulation of inflammatory response | nih.gov |
| Antioxidant Activity | Reactive Oxygen Species (ROS) | Reduction of oxidative stress | mdpi.com |
Proposed Molecular Mechanisms of Action for this compound and its Active Derivatives
While direct studies on this compound are limited, the molecular mechanisms of its active derivatives can be inferred from research on structurally related pyrimidine compounds. These mechanisms involve interactions with specific protein targets and the subsequent modulation of key biochemical pathways.
The biological activity of pyrimidine derivatives is dictated by their interaction with specific protein targets. The azetidinyl and chloropyrimidine moieties contribute to the binding affinity and selectivity of these compounds for their respective targets.
Kinases: The pyrimidine scaffold is a well-established core structure for kinase inhibitors. Research into chloropyrimidine derivatives has identified their potential as covalent inhibitors of kinases like Mitogen- and Stress-Activated Protein Kinase 1 (MSK1). nih.gov These compounds can form covalent bonds with cysteine residues within the kinase domain, leading to irreversible inhibition. The chloro-aromatic heterocycle acts as a reactive handle for this covalent interaction. nih.gov
NAPE-PLD: As previously discussed, pyrimidine-4-carboxamides are effective inhibitors of NAPE-PLD. The interaction involves the pyrimidine core fitting into the enzyme's active site, which contains two zinc ions. acs.org The substituents on the pyrimidine ring are crucial for optimizing this interaction and achieving high potency.
Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme is a rate-limiting step in the de novo pyrimidine biosynthesis pathway. embopress.org Inhibition of DHODH by pyrimidine analogs can lead to pyrimidine starvation, which has been explored as an anticancer strategy. embopress.org
Multidrug Resistance-Associated Protein 1 (MRP1): Certain pyrrolopyrimidine derivatives have been identified as potent and selective inhibitors of MRP1, a transport protein that contributes to multidrug resistance in cancer cells. researchgate.net
The interaction of azetidinyl pyrimidine derivatives with their protein targets can trigger changes in broader biochemical pathways, leading to their observed biological effects.
De Novo Pyrimidine Synthesis: Pyrimidine analogs can act as antimetabolites, interfering with the synthesis of nucleotides required for DNA and RNA production. nih.govnih.gov By inhibiting key enzymes like DHODH, these compounds disrupt the de novo pyrimidine synthesis pathway. embopress.org This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells, making it an attractive target for therapeutic intervention. researchgate.netmdpi.com
Protein Translation: The blockade of pyrimidine biosynthesis has been shown to rapidly shut down protein translation. embopress.org This effect is partly mediated through the downregulation of transcription factors like YY1, which is a key sensor in this molecular response. embopress.org This links nucleotide metabolism directly to the fundamental process of protein synthesis.
Inflammatory Signaling Pathways: As discussed, pyrimidine derivatives can inhibit COX enzymes and modulate NF-κB signaling. nih.gov The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. By inhibiting this pathway, pyrimidine compounds can exert potent anti-inflammatory effects.
Lipid Mediator Biosynthesis: By inhibiting enzymes like NAPE-PLD and NAAA, azetidinyl pyrimidine derivatives can modulate the levels of bioactive lipids such as anandamide and PEA. nih.govnih.gov This directly impacts the endocannabinoid system and related signaling pathways that are integral to pain, inflammation, and mood regulation. nih.govnih.gov
Analytical Techniques for Structural Elucidation of 2 Azetidin 3 Yl 5 Chloropyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their neighboring protons. In a typical ¹H NMR spectrum of 2-(azetidin-3-yl)-5-chloropyrimidine, distinct signals are expected for the protons of the pyrimidine (B1678525) and azetidine (B1206935) rings.
The pyrimidine ring protons, being in an electron-deficient aromatic system, are expected to resonate in the downfield region. The two equivalent protons at positions 4 and 6 of the pyrimidine ring would likely appear as a singlet, or a very closely coupled multiplet, due to their chemical equivalence. The proton at the 5-position is absent due to the chlorine substitution.
The azetidine ring protons will exhibit more complex splitting patterns due to spin-spin coupling. The methine proton at the 3-position of the azetidine ring, being adjacent to two methylene (B1212753) groups, would likely appear as a quintet or a more complex multiplet. The four methylene protons at positions 2 and 4 of the azetidine ring are diastereotopic and would be expected to appear as two distinct multiplets. The exact chemical shifts and coupling constants are influenced by the solvent and the presence of any substituents.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrimidine H-4, H-6 | 8.5 - 8.7 | s |
| Azetidine CH | 4.0 - 4.3 | m |
| Azetidine CH₂ | 3.8 - 4.1 | m |
| Azetidine CH₂ | 3.5 - 3.8 | m |
| Azetidine NH | 2.0 - 3.0 | br s |
Note: Predicted values are based on the analysis of similar heterocyclic structures and may vary depending on experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.
The carbon atoms of the 5-chloropyrimidine (B107214) ring are expected to appear in the downfield region (typically >140 ppm) due to the electron-withdrawing effects of the nitrogen atoms and the chlorine atom. The carbon atom bearing the chlorine (C-5) would be significantly deshielded. The carbon at position 2, attached to the azetidine ring, will also be in the downfield region. The carbons at positions 4 and 6 would be nearly equivalent and appear as a single peak or two closely spaced peaks.
The carbon atoms of the azetidine ring will resonate in the upfield region compared to the pyrimidine carbons. The methine carbon (C-3') and the two methylene carbons (C-2' and C-4') will have distinct chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Pyrimidine C-2 | 160 - 165 |
| Pyrimidine C-4, C-6 | 155 - 160 |
| Pyrimidine C-5 | 125 - 130 |
| Azetidine C-3' | 50 - 55 |
| Azetidine C-2', C-4' | 45 - 50 |
Note: Predicted values are based on the analysis of similar heterocyclic structures and may vary depending on experimental conditions.
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, a COSY spectrum would show correlations between the azetidine methine proton and the adjacent methylene protons, confirming their connectivity within the four-membered ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, connecting the azetidine CH proton signal to the azetidine C-3' carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connection between the azetidine and pyrimidine rings. For example, an HMBC spectrum would show a correlation between the azetidine CH proton (H-3') and the pyrimidine C-2 carbon, confirming the point of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons. NOESY can be used to determine the three-dimensional structure and conformation of the molecule in solution.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within the structure.
Key expected absorptions include:
N-H stretching : A moderate to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the azetidine ring.
C-H stretching : Absorptions for the aromatic C-H bonds of the pyrimidine ring would appear above 3000 cm⁻¹, while the aliphatic C-H bonds of the azetidine ring would absorb just below 3000 cm⁻¹.
C=N and C=C stretching : The pyrimidine ring will exhibit characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.
C-N stretching : The C-N bonds of both the pyrimidine and azetidine rings will show absorptions in the 1350-1000 cm⁻¹ region.
C-Cl stretching : A strong absorption in the 800-600 cm⁻¹ region is indicative of the carbon-chlorine bond.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H (Azetidine) | 3300 - 3500 | Weak to Medium |
| Aromatic C-H | 3000 - 3100 | Medium |
| Aliphatic C-H | 2850 - 2960 | Medium |
| C=N, C=C (Pyrimidine) | 1450 - 1600 | Medium to Strong |
| C-N | 1000 - 1350 | Medium |
| C-Cl | 600 - 800 | Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.
Common fragmentation pathways for this molecule would likely involve the cleavage of the azetidine ring and the loss of small neutral molecules or radicals. For instance, fragmentation could occur at the bond connecting the azetidine and pyrimidine rings. Cleavage of the azetidine ring itself could lead to the loss of ethene (C₂H₄) or other small fragments.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. For this compound (C₇H₈ClN₃), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for the analysis of this compound, allowing for its detection, identification, and quantification in complex mixtures.
In a typical LC-MS analysis, the compound is first introduced into a liquid chromatograph. The choice of the column (e.g., a reversed-phase C18 column) and the mobile phase composition (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or ammonium (B1175870) acetate) is optimized to achieve efficient separation from starting materials, by-products, and other impurities. The retention time (RT), the time it takes for the compound to travel through the column to the detector, is a characteristic property under a specific set of chromatographic conditions.
Following separation by LC, the eluent is directed to the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this type of molecule, as it is a soft ionization method that typically leaves the molecular ion intact. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). For this compound, the expected protonated molecule [M+H]⁺ would have a characteristic m/z value. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.
Hypothetical LC-MS Data for this compound:
| Parameter | Expected Value |
| Molecular Formula | C₇H₈ClN₃ |
| Molecular Weight | 169.61 g/mol |
| Ionization Mode | ESI Positive |
| Expected [M+H]⁺ (monoisotopic) | 170.0485 |
| Expected [M+H]⁺ (isotopic pattern) | Presence of a significant M+2 peak (~32% of M) due to the chlorine-37 isotope. |
| Hypothetical Major Fragments | Fragments corresponding to the loss of the azetidine ring or parts thereof, and fragments of the chloropyrimidine core. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage by weight of each element present in the sample. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and the correctness of its assigned formula.
For this compound (C₇H₈ClN₃), the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N).
Theoretical Elemental Composition of this compound:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 49.59 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.76 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.90 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 24.77 |
| Total | 169.615 | 100.00 |
In a typical experimental setup, a small, precisely weighed sample of the purified compound is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and measured. The chlorine content is typically determined by other methods, such as titration after combustion. The experimentally determined percentages are expected to be within ±0.4% of the theoretical values for the compound to be considered pure. bldpharm.com
Illustrative Data Table for Elemental Analysis:
| Element | Theoretical % | Found % |
| C | 49.59 | 49.68 |
| H | 4.76 | 4.72 |
| N | 24.77 | 24.85 |
| Cl | 20.90 | 20.75 |
Note: The "Found %" values are hypothetical and for illustrative purposes only.
X-ray Crystallography for Precise Three-Dimensional Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the solid state.
To perform X-ray crystallography, a high-quality single crystal of this compound is required. This crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are collected by a detector.
The diffraction data is then processed to determine the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). Advanced computational methods are used to solve the "phase problem" and generate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined and refined to produce a detailed three-dimensional model of the molecule.
While a specific crystal structure for this compound is not publicly available, the data obtained from such an analysis would be presented in a standardized format, as illustrated in the hypothetical table below. This data would unambiguously confirm the connectivity of the azetidine and chloropyrimidine rings and provide insight into the conformation of the molecule and its packing in the crystal lattice.
Hypothetical Crystallographic Data for this compound:
| Parameter | Hypothetical Value |
| Empirical formula | C₇H₈ClN₃ |
| Formula weight | 169.62 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 7.9 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 798.6 |
| Z | 4 |
| Calculated density (g/cm³) | 1.412 |
Note: These values are purely hypothetical and serve to illustrate the type of data obtained from an X-ray crystallography experiment.
Future Directions and Research Perspectives for Azetidinyl Pyrimidine Compounds
Exploration of Novel and Sustainable Synthetic Pathways for Azetidinyl Pyrimidines
The future of synthesizing azetidinyl pyrimidines will heavily rely on the development of novel and sustainable methods that are both efficient and environmentally benign. Traditional synthetic routes often involve hazardous reagents and generate significant waste. rasayanjournal.co.in Green chemistry principles are increasingly being adopted to mitigate these issues.
Key areas for future exploration include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical. capes.gov.br A future goal is to design MCRs that directly incorporate the azetidine (B1206935) ring into the pyrimidine (B1678525) core. For instance, a regioselective, iridium-catalyzed multicomponent synthesis has been reported for producing various pyrimidines from amidines and alcohols, achieving yields up to 93%. capes.gov.br Adapting such protocols to use azetidine-containing building blocks could streamline the synthesis of compounds like 2-(azetidin-3-yl)-5-chloropyrimidine.
Flow Chemistry and Catalysis: Continuous flow reactors offer superior control over reaction parameters, enhancing safety and scalability. The use of heterogeneous or reusable catalysts, such as nano-SiO2 or ceric ammonium (B1175870) nitrate, in aqueous media can further improve the sustainability profile. jmaterenvironsci.com
Energy-Efficient Methods: Techniques like microwave and ultrasound-assisted synthesis can significantly shorten reaction times and improve yields. rasayanjournal.co.injmaterenvironsci.com These methods have been successfully applied to the synthesis of various pyrimidine derivatives and represent a promising avenue for the efficient production of azetidinyl pyrimidines. rasayanjournal.co.injmaterenvironsci.com
Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or solvent-free conditions is a central tenet of green chemistry. rasayanjournal.co.injmaterenvironsci.comresearchgate.net Research into the synthesis of pyrano[2,3-d]pyrimidines has demonstrated the efficacy of using water as a solvent, which could be adapted for azetidinyl pyrimidine synthesis. jmaterenvironsci.com
| Synthesis Strategy | Key Advantages | Potential for Azetidinyl Pyrimidines |
| Multicomponent Reactions | High atom economy, reduced steps, diversity | Direct incorporation of azetidine-containing precursors. |
| Flow Chemistry | Enhanced safety, scalability, precise control | Safer handling of reactive intermediates. |
| Green Catalysis | Reusability, reduced waste, milder conditions | Use of catalysts like nano-SiO2 in aqueous media. |
| Microwave/Ultrasound | Rapid reactions, improved yields | Accelerated synthesis and cyclization steps. |
| Sustainable Solvents | Reduced environmental impact, lower toxicity | Performing reactions in water or under solvent-free conditions. |
Advanced SAR and Chemoinformatic Approaches for Compound Optimization
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the iterative process of optimizing a lead compound's potency and selectivity. benthamdirect.com For azetidinyl pyrimidine compounds, future research will leverage advanced SAR techniques and chemoinformatics to unlock their full therapeutic potential.
The azetidine ring introduces a rigid, three-dimensional element that can be systematically modified to probe interactions with biological targets. mdpi.com SAR studies on azetidine-containing dipeptides have shown that substitutions on the azetidine ring are crucial for antiviral activity. nih.govnih.gov Similarly, for pyrimidine derivatives, the nature and position of substituents greatly influence biological activity, including anticancer and antimicrobial effects. benthamdirect.commdpi.com
Future research will focus on:
High-Throughput SAR: Systematically synthesizing libraries of this compound analogs with diverse substitutions on both the azetidine and pyrimidine rings to rapidly build comprehensive SAR models.
Computational Modeling: Employing machine learning and quantitative structure-activity relationship (QSAR) models to predict the activity of virtual compounds, thereby prioritizing synthetic efforts. nih.gov Such models have been successfully used to identify key structural fingerprints for pyrimidine-sulfonamide based BRAF V600E inhibitors. nih.gov
Fragment-Based Drug Discovery (FBDD): Using the azetidinyl pyrimidine scaffold as a core fragment and growing it in three-dimensional space to enhance binding affinity and selectivity. acs.org This approach streamlines the discovery of novel and selective inhibitors. acs.org
Integration of Multi-Omics Data and Systems Biology in Research
To fully understand the therapeutic potential and mechanism of action of azetidinyl pyrimidine compounds, future research must move beyond single-target interactions and embrace a more holistic, systems-level perspective. The integration of multi-omics data (genomics, proteomics, metabolomics) with systems biology approaches will be crucial.
For example, pyrimidine biosynthesis is a fundamental cellular process. Aspartate, a key precursor for pyrimidine synthesis, is essential for the function of cytotoxic T cells in the tumor microenvironment. frontiersin.org Systems biology approaches could elucidate how a modulator based on the azetidinyl pyrimidine scaffold affects not just its primary target, but also interconnected metabolic and signaling networks. This could reveal opportunities for combination therapies or predict potential off-target effects. Future studies should aim to construct comprehensive models of how these compounds influence cellular networks to guide the development of more effective and safer drugs. frontiersin.org
Development of Highly Selective Modulators based on the Azetidinyl Pyrimidine Scaffold
The pyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors, capable of forming key hydrogen bonds in the ATP-binding site. nih.gov Many approved and investigational drugs targeting kinases such as EGFR, Aurora kinase, and Bruton's tyrosine kinase (BTK) are based on a pyrimidine core. nih.govnih.gov The addition of the azetidine ring offers a vector for achieving greater selectivity.
Future research will focus on designing azetidinyl pyrimidine derivatives as highly selective modulators for a range of targets:
Kinase Inhibitors: The azetidine moiety can be functionalized to interact with specific residues outside the conserved hinge-binding region, leading to inhibitors with high selectivity for a particular kinase, thereby reducing off-target toxicities. wikipedia.orgnih.gov For example, modifications to an imatinib-related structure, including the introduction of azetidine derivatives, were explored to improve binding and selectivity against Bcr-Abl kinase. wikipedia.org
Targeting Protein-Protein Interactions: The rigid, three-dimensional nature of the azetidinyl group can be exploited to design molecules that disrupt specific protein-protein interactions, which are often challenging to target with traditional small molecules.
Allosteric Modulators: The development of modulators that bind to allosteric sites rather than the active site can offer higher selectivity and a more nuanced pharmacological response. The azetidinyl pyrimidine scaffold provides a versatile starting point for exploring such novel mechanisms.
| Target Class | Rationale for Azetidinyl Pyrimidine Scaffold | Example Target |
| Kinases | Proven pyrimidine hinge-binding; azetidine for selectivity. | Aurora Kinases, BTK, EGFR, PIM Kinases. nih.govnih.govekb.eg |
| Protein-Protein Interactions | 3D structure to disrupt interfaces. | p53-MDM2, Bcl-2 family proteins. |
| Allosteric Sites | Novel vector exploration for non-active site binding. | Allosteric sites on GPCRs or enzymes. |
Computational and Experimental Methodologies for Rational Compound Design
The rational design of new medicines is increasingly driven by a synergistic combination of computational and experimental techniques. For azetidinyl pyrimidine systems, this integrated approach will accelerate the discovery of potent and selective drug candidates.
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, computational docking can be used to predict how analogs of this compound might bind. This allows for the rational design of modifications to improve affinity and selectivity. This approach has been used to design pyrimidine derivatives as inhibitors for targets ranging from SARS-CoV-2 proteins to antidiabetic enzymes. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, revealing stable binding modes and the role of conformational changes, which is particularly relevant for the flexible yet constrained azetidine ring.
Advanced Synthesis Platforms: Modular synthetic platforms that allow for the rapid and reliable elaboration of a core fragment with diverse 3D building blocks are invaluable. acs.org Such a platform for the azetidinyl pyrimidine scaffold would enable the swift experimental validation of computational designs. acs.org
Broader Medicinal Chemistry Applications and Untapped Potential of Azetidinyl Pyrimidine Systems
While kinase inhibition is a prominent application, the azetidinyl pyrimidine scaffold possesses untapped potential across a wide range of therapeutic areas. The pyrimidine nucleus is a privileged structure found in drugs with diverse biological activities. mdpi.comnih.gov The azetidine moiety is also of significant pharmacological interest, imparting desirable properties like improved metabolic stability and molecular rigidity. mdpi.comresearchgate.net
Future research should explore the application of this scaffold in areas such as:
Infectious Diseases: Pyrimidine derivatives have shown promise as antibacterial, antifungal, and antiviral agents. nih.govgsconlinepress.com The unique structural features of the azetidinyl pyrimidine scaffold could be leveraged to develop novel anti-infectives that overcome existing resistance mechanisms.
Central Nervous System (CNS) Disorders: The rigid structure of the azetidine ring can be beneficial for designing ligands that cross the blood-brain barrier and interact with CNS targets like dopamine (B1211576) receptors. researchgate.net
Metabolic Diseases: Pyrimidine analogs have been investigated as potential treatments for diabetes, highlighting another avenue for this versatile scaffold. researchgate.net
Parasitic Infections: With drug resistance being a growing problem, novel anthelmintic agents are needed. Pyrimidine derivatives have demonstrated efficacy and represent a promising starting point for new drug discovery efforts in this area. ijpsdronline.com
The convergence of sustainable synthesis, advanced computational tools, and a deeper understanding of systems biology will undoubtedly propel the field of azetidinyl pyrimidine research forward, unlocking new therapeutic possibilities for a wide array of human diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Azetidin-3-yl)-5-chloropyrimidine, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves coupling azetidine derivatives with 5-chloropyrimidine precursors. For example, alkylation of 5-chloropyrimidine with azetidine-3-yl groups under palladium catalysis or nucleophilic substitution reactions (e.g., using azetidine hydrochloride in polar aprotic solvents like DMF) .
- Critical Parameters : Temperature (60–100°C), solvent choice (acetonitrile or dichloromethane), and stoichiometric ratios (1:1.2 for azetidine:pyrimidine) significantly impact regioselectivity. Purification via silica gel chromatography (hexane/ethyl acetate gradients) is standard .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) resolve ambiguities in structural characterization?
- NMR Analysis : H NMR of the compound shows distinct signals for the azetidine ring protons (δ 3.5–4.0 ppm, multiplet) and pyrimidine protons (δ 8.4–8.6 ppm, singlet). C NMR confirms the quaternary carbon at the pyrimidine C-5 position (~158 ppm) .
- X-ray Crystallography : Used to validate stereochemistry and bond angles. For example, anti-HIV analogs of 5-chloropyrimidine derivatives revealed χ angles of -168.8° and -131.3° for pyrimidine-azetidine dihedral angles, critical for bioactivity .
Q. What purification strategies are effective for removing byproducts like unreacted azetidine or halogenated impurities?
- Chromatography : Flash column chromatography with gradients of ethyl acetate in hexane (0–30%) effectively separates the target compound from smaller impurities .
- Recrystallization : Use of dichloromethane/hexane mixtures improves purity (>95%) by selectively precipitating the product .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing cytotoxicity in 5-chloropyrimidine derivatives?
- Key Modifications :
- Azetidine Substitution : Bulky groups (e.g., trifluoromethyl) at the azetidine N-position enhance target binding but may increase cytotoxicity .
- Chlorine Positioning : C-5 chlorination (vs. C-4/C-6) improves anti-HIV selectivity by reducing host-cell toxicity, as shown in 2',3'-dideoxy-5-chlorouridine derivatives (EC = 0.8 μM vs. CC > 100 μM) .
Q. What computational approaches predict binding interactions between this compound and biological targets (e.g., kinases, viral polymerases)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with HIV-1 reverse transcriptase, highlighting hydrogen bonds between the pyrimidine N-1 and Lys101 residue .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD values <2 Å indicate favorable binding .
Q. How can contradictory data on metabolic stability (e.g., CYP450 inhibition vs. rapid clearance) be reconciled in preclinical studies?
- Case Study : Derivatives with electron-withdrawing groups (e.g., -CF) show prolonged half-lives in liver microsomes but inhibit CYP3A4. Mitigation strategies include introducing hydrophilic substituents (e.g., -OH) to balance stability and off-target effects .
- Analytical Tools : LC-MS/MS quantifies metabolites, while enzyme inhibition assays (IC) identify CYP liabilities .
Q. What strategies stabilize the azetidine ring against ring-opening reactions under physiological conditions?
- Steric Shielding : Introducing substituents at the azetidine C-3 position (e.g., methyl groups) reduces nucleophilic attack on the ring .
- pH Optimization : Buffering formulations at pH 6.5–7.0 minimize acid-catalyzed degradation .
Key Research Challenges
- Bioavailability : Poor aqueous solubility (<0.1 mg/mL) limits in vivo efficacy; nanoformulation or prodrug strategies (e.g., ester derivatives) are under investigation .
- Toxicity : Azetidine ring metabolites (e.g., azetidine-3-carboxylic acid) may accumulate in renal tissue; preclinical safety screening is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
